8-Methyl-1-nonene

Gas Chromatography Retention Index Isomer Resolution

8-Methyl-1-nonene (IUPAC: 8-methylnon-1-ene) is a branched C10 alpha-olefin with the molecular formula C10H20 and a molecular weight of 140.27 g/mol. The compound features a terminal double bond at the C1 position and a single methyl branch at the C8 position of the nine-carbon backbone, classifying it as a mono-methyl-branched terminal alkene.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 26741-24-2
Cat. No. B12653994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-nonene
CAS26741-24-2
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC=C
InChIInChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3
InChIKeyDMFDIYIYBVPKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-nonene (CAS 26741-24-2): Physicochemical Identity and Structural Classification


8-Methyl-1-nonene (IUPAC: 8-methylnon-1-ene) is a branched C10 alpha-olefin with the molecular formula C10H20 and a molecular weight of 140.27 g/mol [1]. The compound features a terminal double bond at the C1 position and a single methyl branch at the C8 position of the nine-carbon backbone, classifying it as a mono-methyl-branched terminal alkene . Its Kovats retention index on a non-polar DB-1 capillary column under temperature-programmed conditions (40–300 °C, 5 K/min) is 955, as established by Khorasheh et al. (1989) [1].

Why 8-Methyl-1-nonene Cannot Be Interchanged with Other Methyl-Nonene Isomers or Linear 1-Nonene


The position of the methyl branch on the nonene backbone is not a trivial structural variation—it directly governs chromatographic retention, biological activity, and chemical reactivity. Under identical GC conditions (DB-1 column, temperature ramp), 8-methyl-1-nonene (RI = 955) elutes distinctly earlier than its 7-methyl isomer (RI = 961) and later than the 5-methyl isomer (RI = 952), enabling unambiguous analytical resolution [1]. In biological systems, 8-methylnonenyl acetates stimulate oogenesis in the melon fly (Dacus cucurbitae) to a greater extent than the corresponding 7-methyl analogues, with (Z)-8-methyl-6-nonenyl acetate identified as the most attractive oviposition stimulant in the series [2]. Furthermore, in Friedel-Crafts alkylation of benzene, the secondary carbocation generated from 8-methyl-1-nonene undergoes a catalyst-dependent isomerization pattern that directly dictates the final alkylbenzene isomer distribution—a behavior that differs from other olefin substrates [3]. These three orthogonal dimensions of differentiation make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 8-Methyl-1-nonene Versus Closest Analogs


Kovats Retention Index: 8-Methyl-1-nonene (RI 955) Resolves from 7-Methyl (RI 961) and 5-Methyl (RI 952) Isomers Under Identical GC Conditions

Under identical chromatographic conditions—DB-1 non-polar capillary column, temperature ramp from 40 °C to 300 °C at 5 K/min—the Kovats retention index of 8-methyl-1-nonene is 955, which is 6 units lower than 7-methyl-1-nonene (RI = 961) and 3 units higher than 5-methyl-1-nonene (RI = 952) [1]. This 6-unit difference between the 8-methyl and 7-methyl positional isomers exceeds typical run-to-run variability and provides unambiguous chromatographic resolution. The systematic RI trend (5-methyl < 8-methyl < 7-methyl) reflects the influence of branch proximity to the terminal double bond on analyte-stationary phase interactions [1].

Gas Chromatography Retention Index Isomer Resolution Petrochemical Analysis

Oviposition Stimulant Activity: 8-Methylnonenyl Acetates Outperform 7-Methyl Analogues in Melon Fly Bioassay

In a systematic structure-activity study of 19 synthetic 7-methyl- and 8-methylnonenyl acetates evaluated against a tomato juice standard, it was demonstrated that 8-methylnonenyl acetates stimulate oogenesis (egg production) in female melon flies (Dacus cucurbitae) to a greater extent than their 7-methyl counterparts [1]. Within the 8-methyl series, (Z)-8-methyl-6-nonenyl acetate was identified as the single most attractive oviposition stimulant across all compounds tested [1]. Critically, while the 7-methyl and 8-methyl series both elicited egg laying, the 8-methyl-3-nonynyl acetate (acetylene derivative) caused complete egg mortality (zero hatch), highlighting a unique toxicological profile specific to the 8-methyl substitution pattern [1].

Chemical Ecology Insect Semiochemicals Oviposition Stimulant Agricultural Pest Control

Catalyst-Dependent Carbocation Isomerization: Unique Reactivity Profile of 8-Methyl-1-nonene in Friedel-Crafts Alkylation

In the AlCl3-catalyzed Friedel-Crafts alkylation of benzene, 8-methyl-1-nonene generates a secondary carbocation intermediate at the C2 position, which is susceptible to catalyst-dependent isomerization via hydride and methyl shifts along the carbon chain [1]. Alul and McEwan (1972) demonstrated that the choice of Lewis acid catalyst and counterion profoundly influences the isomer distribution of the resulting alkylbenzene products, with the initially formed 8-methyl-1-nonene-derived carbocation undergoing skeletal rearrangement to yield mixtures of secondary phenylalkanes [1]. This isomerization behavior is distinct from that observed with linear 1-alkenes or differently branched olefins, making the product distribution a direct function of both the starting olefin structure and the catalyst system [1].

Friedel-Crafts Alkylation Carbocation Rearrangement Linear Alkylbenzene Catalysis

Occurrence in Fischer-Tropsch Synthesis Product Streams: 8-Methyl-1-nonene as a Characteristic Branched Olefin Marker

8-Methyl-1-nonene has been conclusively identified and quantified in Fischer-Tropsch synthesis product mixtures via chromatographic-mass spectrometric analysis [1]. Zaikin and Borisov (2002) reported its Kovats retention index as 954 on a DB-5 column, corroborating the earlier DB-1 value of 955 from Khorasheh et al. (1989) and confirming its reproducible detection across different non-polar stationary phases [1]. The presence of mono-methyl-branched alpha-olefins such as 8-methyl-1-nonene in Fischer-Tropsch product streams is mechanistically significant, as it reflects the degree of secondary chain-growth and isomerization reactions occurring under specific catalyst and process conditions [1].

Fischer-Tropsch Synthesis Product Characterization GC-MS Analysis Branched Olefins

Estimated Physical Properties: Boiling Point and Density Differentiation from Linear 1-Nonene

Estimated physical property data for 8-methyl-1-nonene indicate a boiling point of approximately 166.8 °C and a density of approximately 0.763 g/cm³ [1]. In comparison, linear 1-nonene (C9H18, CAS 124-11-8) has an experimentally determined boiling point of 146 °C and a density of 0.73 g/mL at 25 °C . The ~21 °C higher boiling point and ~4.5% higher density of 8-methyl-1-nonene reflect the combined effects of the additional methylene unit (C10 vs. C9) and the terminal methyl branching, which increases molecular weight (140.27 vs. 126.24 g/mol) and modifies intermolecular dispersion forces [1]. Note: the values for 8-methyl-1-nonene are computational estimates; experimental verification is limited in the open literature.

Physical Properties Boiling Point Density Structure-Property Relationship

High-Value Application Scenarios Where 8-Methyl-1-nonene Provides Demonstrable Advantage


Analytical Standard for GC and GC-MS Isomer Identification in Petrochemical Fingerprinting

With a well-characterized Kovats retention index of 955 (DB-1) and 954 (DB-5), 8-methyl-1-nonene serves as a reliable reference standard for identifying and quantifying branched C10 olefins in complex hydrocarbon mixtures such as Fischer-Tropsch product streams, crude oil fractions, and synthetic fuel blends [1]. Its 6-unit RI separation from the 7-methyl isomer ensures unambiguous peak assignment in routine GC analyses, making it essential for laboratories performing hydrocarbon fingerprinting or catalyst selectivity studies [1].

Synthetic Precursor for Methyl-Branched Insect Semiochemicals and Pheromone Analogs

The demonstrated superiority of 8-methylnonenyl acetates over 7-methyl analogues as oviposition stimulants for the melon fly (Dacus cucurbitae) establishes 8-methyl-1-nonene as the preferred olefin building block for synthesizing candidate insect semiochemicals [2]. Researchers developing pheromone-based pest control agents should procure 8-methyl-1-nonene rather than 7-methyl-1-nonene to access the more biologically active (Z)-8-methyl-6-nonenyl acetate scaffold [2].

Model Substrate for Studying Branching Effects in Olefin Polymerization and Copolymerization

As a mono-methyl-branched alpha-olefin with the branch at the remote C8 position, 8-methyl-1-nonene is uniquely suited as a model comonomer for investigating how branch distance from the polymerizable double bond affects copolymer properties such as crystallinity, density, and mechanical strength in linear low-density polyethylene (LLDPE) and poly(alpha-olefin) systems . Its chromatographic purity advantage over isomer mixtures makes it the preferred choice for controlled polymerization studies where branch-position effects must be isolated [1].

Substrate for Catalyst Screening in Friedel-Crafts Alkylation and Carbocation Rearrangement Studies

The well-documented catalyst-dependent isomerization behavior of the secondary carbocation derived from 8-methyl-1-nonene makes it a valuable probe substrate for screening solid acid catalysts in linear alkylbenzene (LAB) synthesis [3]. The sensitivity of the product isomer distribution to catalyst choice—established by Alul and McEwan (1972)—enables researchers to benchmark catalyst selectivity using a single, well-defined branched olefin substrate rather than complex industrial olefin mixtures [3].

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